molecular formula C5H3ClN4O B12353044 6-chloro-6,9-dihydropurin-8-one

6-chloro-6,9-dihydropurin-8-one

Cat. No.: B12353044
M. Wt: 170.56 g/mol
InChI Key: MGRZRIBRGOCBPM-UHFFFAOYSA-N
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Description

6-chloro-6,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H3ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-6,9-dihydropurin-8-one typically involves the reaction of 5,6-diamino-4-chloropyrimidine with N,N’-carbonyldiimidazole in 1,4-dioxane. The mixture is refluxed under argon for 48 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-6,9-dihydropurin-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-6,9-dihydropurin-8-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-6,9-dihydropurin-8-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tumor-necrosis-factor-receptor associated protein 1 (TRAP1), a mitochondrial protein involved in cancer cell metabolism and survival. By inhibiting TRAP1, the compound can disrupt vital metabolic pathways, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7H-purin-8(9H)-one
  • 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Uniqueness

6-chloro-6,9-dihydropurin-8-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

6-chloro-6,9-dihydropurin-8-one

InChI

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,(H,7,8,10,11)

InChI Key

MGRZRIBRGOCBPM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C2=NC(=O)NC2=N1)Cl

Origin of Product

United States

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